Hydracarbazine
Overview
Description
Hydracarbazine is a pyridazine derivative known for its use as an antihypertensive agent. It was once marketed in France under the tradename Normatensyl. The compound has the chemical formula C₅H₇N₅O and a molar mass of 153.145 g/mol .
Mechanism of Action
Target of Action
Hydracarbazine is a pyridazine that has found use as an antihypertensive agent . It likely acts similarly to hydralazine, a related compound . The primary target of this compound is likely the monoamine oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
This compound interferes with calcium release from the sarcoplasmic reticulum in response to inositol . This action is similar to that of hydralazine . It also likely decreases the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . Furthermore, it inhibits biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells .
Biochemical Pathways
It is likely that it impacts the pathways involving the release of calcium from the sarcoplasmic reticulum . Additionally, it may influence the pathways involved in the degradation of biogenic amines .
Pharmacokinetics
Understanding these properties is essential for predicting how the drug will behave in the body and how it will interact with its target .
Result of Action
The result of this compound’s action is the relaxation of vascular smooth muscle . This effect is beneficial in the treatment of hypertension . Additionally, the increase in cellular and pericellular catecholamines can play a significant role in the anti-inflammatory effects of MAO inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Parkinson’s disease, a condition that this compound may help treat, can be influenced by various genetic and environmental factors
Biochemical Analysis
Biochemical Properties
Hydracarbazine likely acts similarly to hydralazine, a related compound, which interferes with calcium release from the sarcoplasmic reticulum in response to inositol . This interaction suggests that this compound may interact with enzymes and proteins involved in calcium signaling pathways.
Cellular Effects
This compound has been shown to relax vascular smooth muscle . This effect on cells is likely due to its interference with calcium release, which is a crucial process in muscle contraction and relaxation. Additionally, this compound may increase the central nervous system depressant (CNS depressant) activities of certain drugs .
Molecular Mechanism
It is believed to act similarly to hydralazine, interfering with calcium release from the sarcoplasmic reticulum in response to inositol . This suggests that this compound may bind to or interact with proteins involved in calcium signaling, potentially inhibiting or activating certain enzymes and altering gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydracarbazine can be synthesized through the hydrazinolysis of pyridazine derivatives. One common method involves the reaction of 3-cyanopyridazine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
C5H3N3+N2H4⋅H2O→C5H7N5O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Hydracarbazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridazine derivatives with different functional groups.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Pyridazine derivatives with carboxylic acid or ketone groups.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine compounds.
Scientific Research Applications
Hydracarbazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its antihypertensive properties and potential use in treating other cardiovascular conditions.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Hydralazine: Another antihypertensive agent with a similar mechanism of action.
Minoxidil: A potent vasodilator used to treat severe hypertension.
Diazoxide: Used to treat hypertensive emergencies.
Uniqueness: Hydracarbazine is unique in its specific structure as a pyridazine derivative with a hydrazine moiety, which contributes to its distinct pharmacological profile and chemical reactivity compared to other antihypertensive agents .
Properties
IUPAC Name |
6-hydrazinylpyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-5(11)3-1-2-4(8-7)10-9-3/h1-2H,7H2,(H2,6,11)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYZEGZNBYOMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189716 | |
Record name | Hydracarbazine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Likely acts similarly to hydralazine, a related compound, which interferes with calcium release from the sarcoplasmic reticulum in response to inositol. | |
Record name | Hydracarbazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3614-47-9 | |
Record name | Hydracarbazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3614-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydracarbazine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydracarbazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydracarbazine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydracarbazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRACARBAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CTK2FB9QM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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